

Physical and chemical properties of 2-tert-butylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *2-Tert-butylthiophenol*

Cat. No.: B027617

[Get Quote](#)

An In-depth Technical Guide to 2-tert-butylthiophenol

Abstract

2-tert-butylthiophenol is a sterically hindered aromatic thiol whose unique structural characteristics dictate its physical properties and chemical reactivity. The presence of a bulky tert-butyl group ortho to the thiol functionality imparts significant steric shielding, influencing its participation in common thiol reactions such as oxidation and alkylation. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, chemical reactivity, and applications of **2-tert-butylthiophenol**, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and a representative synthetic application are provided, alongside essential safety and handling information.

Core Physicochemical and Spectral Properties

2-tert-butylthiophenol, also known as 2-(1,1-dimethylethyl)benzenethiol, is a pale yellow, air-sensitive liquid.^[1] The defining feature of its structure is the bulky tert-butyl group positioned on the benzene ring adjacent to the sulphydryl (-SH) group. This arrangement is fundamental to its chemical behavior.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of **2-tert-butylthiophenol** is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-tert-butylbenzenethiol	[2]
Synonyms	2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol	[2]
CAS Number	19728-41-7	[3][4]
Molecular Formula	C ₁₀ H ₁₄ S	[3]
Molecular Weight	166.29 g/mol	[2][5]
Appearance	Pale Yellow Liquid	[1]
Boiling Point	69-70 °C at 0.2 mmHg	[1][6]
Density	0.9882 g/cm ³	[1][6]
Refractive Index (n ₂₀ /D)	1.5600	[1][6]
pKa	6.86 ± 0.43 (Predicted)	[1]
Solubility	Not miscible or difficult to mix with water	[1][6]

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of **2-tert-butylthiophenol**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.5 ppm region. The thiol proton (-SH) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons will

show six distinct signals due to the lack of symmetry.

- Infrared (IR) Spectroscopy: The IR spectrum provides key information on functional groups. A weak absorption band for the S-H stretching vibration is expected to appear in the region of $2550\text{-}2600\text{ cm}^{-1}$.^[3] Aromatic C-H stretching vibrations are observed above 3000 cm^{-1} , while C=C stretching vibrations within the aromatic ring appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at $m/z = 166$.^{[2][3]} A prominent fragment is often observed at $m/z = 151$, corresponding to the loss of a methyl group ($[M\text{-}CH_3]^+$).^[2]

Synthesis and Chemical Reactivity

The reactivity of **2-tert-butylthiophenol** is dominated by the nucleophilic character of the thiol group and the properties of the aromatic ring, both of which are modulated by the steric hindrance of the ortho-tert-butyl group.

Synthesis

A common laboratory-scale synthesis involves the reduction of the corresponding sulfonyl chloride. For instance, 4-tert-butyl-toluenesulfonyl-2-chloride can be reduced using a zinc-sulfuric acid couple to yield the corresponding thiophenol.^[7]

Key Reactions

- Acidity and Thiolate Formation: As a thiol, **2-tert-butylthiophenol** is weakly acidic (predicted $pK_a \approx 6.86$) and can be deprotonated by a suitable base (e.g., triethylamine, sodium hydroxide) to form the corresponding thiolate anion.^[1] This thiolate is a potent nucleophile.
- S-Alkylation and S-Acylation: The thiolate anion readily participates in nucleophilic substitution reactions with alkyl halides (S-alkylation) or acyl chlorides (S-acylation) to form thioethers and thioesters, respectively. The steric bulk of the tert-butyl group can slow the rate of these reactions compared to unhindered thiophenols, a factor that can be exploited for selective transformations.
- Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. However, the steric hindrance provided by the ortho-tert-butyl group makes the

formation of the corresponding disulfide from **2-tert-butylthiophenol** more difficult than for sterically unencumbered thiophenols like thiophenol itself. This increased stability against aerial oxidation is a key practical advantage.

- Use as a Deprotecting Agent: In drug development, particularly in oligonucleotide synthesis, substituted thiophenols are valuable reagents. A structurally related compound, 2-methyl-5-tert-butylthiophenol, in the presence of a base like triethylamine, is used to efficiently remove methyl protecting groups from phosphate and phosphorothioate triesters.[8][9][10] This application leverages the nucleophilicity of the thiolate to cleave the methyl group, with the bulky substituents rendering the reagent less odorous and potentially less toxic than thiophenol.[8][10]

The diagram below illustrates the fundamental reactivity of **2-tert-butylthiophenol**, focusing on thiolate formation and subsequent S-alkylation.

[Click to download full resolution via product page](#)

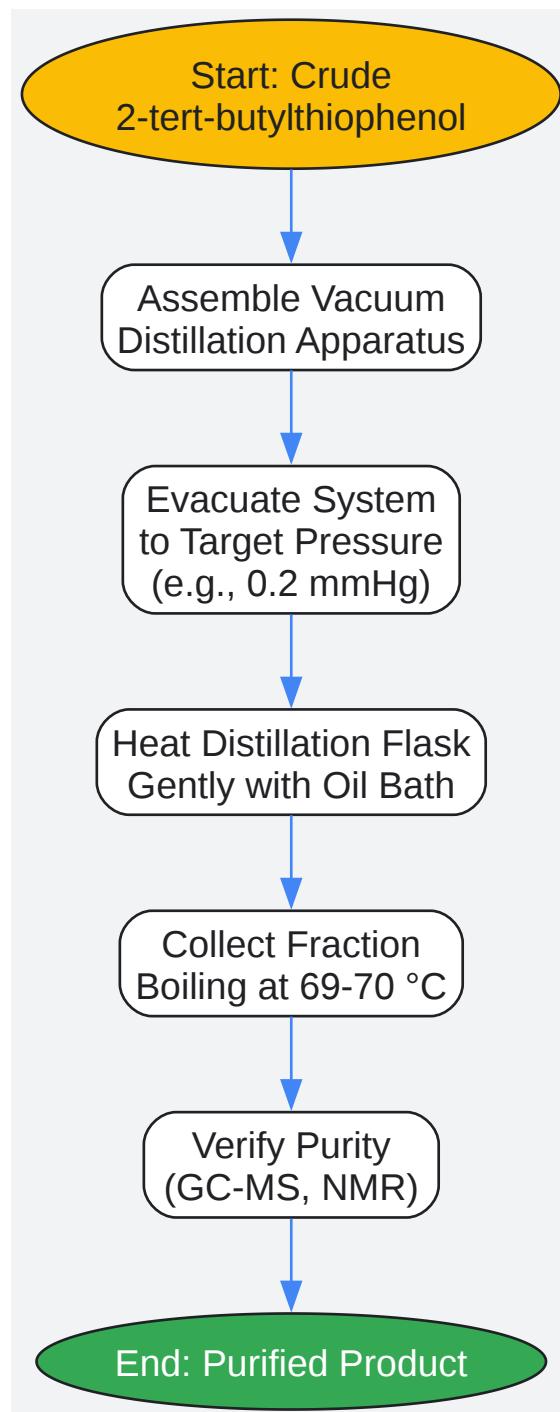
Caption: Reaction pathway for the deprotonation and S-alkylation of **2-tert-butylthiophenol**.

Applications in Research and Drug Development

The unique properties of **2-tert-butylthiophenol** make it a valuable tool in organic synthesis and for professionals in drug development.

- Sterically Hindered Building Block: The compound serves as a precursor for introducing a bulky ortho-substituted arylthiol moiety into a larger molecule. This can be used to influence the conformation of the target molecule or to provide steric protection to a nearby functional group.

- Antioxidant and Stabilizer Intermediate: Phenolic and thiophenolic compounds are known for their antioxidant properties. While 2,4-di-tert-butylphenol is a well-known commercial antioxidant,[11] **2-tert-butylthiophenol** can be used as an intermediate in the synthesis of more complex antioxidants and stabilizers for materials like polymers.[7][12]
- Oligonucleotide Synthesis: As demonstrated by its analogs, sterically hindered thiophenols are effective as deprotecting agents in solid-phase oligonucleotide synthesis, offering a less hazardous alternative to simple thiophenol.[8][10] The tert-butyl group contributes to reduced volatility and odor, which is a significant practical benefit in a laboratory setting.


Experimental Protocols

Adherence to validated protocols is essential for safety and reproducibility.

Protocol for Purification by Vacuum Distillation

Causality: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying **2-tert-butylthiophenol** to prevent thermal decomposition.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **2-tert-butylthiophenol** via vacuum distillation.

Step-by-Step Procedure:

- Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed. Use a magnetic stirrer in the distillation flask.
- System Evacuation: Charge the distillation flask with the crude **2-tert-butylthiophenol**. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.2 mmHg).
- Heating: Once the pressure is stable, begin gently heating the distillation flask using an oil bath.
- Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected temperature (69-70 °C at 0.2 mmHg).[\[1\]](#)[\[6\]](#)
- Validation: After collection, confirm the purity of the distilled product using an appropriate analytical technique, such as GC-MS or ¹H NMR spectroscopy.
- Storage: Store the purified, colorless to pale yellow liquid under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent oxidation.[\[1\]](#)[\[6\]](#)

Safety, Handling, and Storage

As a responsible scientist, understanding and mitigating the risks associated with **2-tert-butylthiophenol** is paramount.

Hazard Identification

According to GHS classifications, **2-tert-butylthiophenol** is associated with the following hazards:

- H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.
- Hygiene: Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.

Storage

- Store in a tightly closed container in a cool, dry place.
- The compound is air-sensitive; storage under an inert atmosphere of nitrogen is recommended to prevent degradation.[1]
- Recommended storage temperature is 2-8°C.[1][6]

Conclusion

2-tert-butylthiophenol is a specialized chemical reagent whose utility is defined by the steric influence of its ortho-tert-butyl group. This feature enhances its stability against oxidation and modulates its reactivity, making it a valuable building block in organic synthesis and a potentially safer alternative to simpler thiols in applications like oligonucleotide deprotection. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-TERT-BUTYLTHIOPHENOL | 19728-41-7 [amp.chemicalbook.com]
- 2. 2-Tert-butylthiophenol | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-tert-Butylthiophenol [webbook.nist.gov]
- 4. 19728-41-7 Cas No. | 2-(tert-Butyl)thiophenol | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 19728-41-7 CAS MSDS (2-TERT-BUTYLTHIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]
- 8. 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-tert-butylthiophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027617#physical-and-chemical-properties-of-2-tert-butylthiophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com